molecular formula C5H5F3N2 B3277845 5-Methyl-2-(trifluoromethyl)-1H-imidazole CAS No. 66675-23-8

5-Methyl-2-(trifluoromethyl)-1H-imidazole

Cat. No.: B3277845
CAS No.: 66675-23-8
M. Wt: 150.1 g/mol
InChI Key: VFKVKJPSEDXEMW-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)-1H-imidazole is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring, which is substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)-1H-imidazole typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 5-methylimidazole and trifluoromethylating agents.

  • Trifluoromethylation Reaction: The trifluoromethyl group is introduced to the imidazole ring through a trifluoromethylation reaction. This can be achieved using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific reaction conditions.

  • Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as N-oxide or sulfoxides.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at different positions on the imidazole ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)-1H-imidazole has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of imidazole derivatives in biological systems.

  • Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-(trifluoromethyl)-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it effective in various chemical and biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

5-Methyl-2-(trifluoromethyl)-1H-imidazole is unique due to its specific structural features. Similar compounds include:

  • 2-Methyl-5-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but has a different core structure.

  • 5-Methyl-2-(trifluoromethyl)-3-furyl]methanamine: Another compound with a trifluoromethyl group but a different heterocyclic ring.

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-3-2-9-4(10-3)5(6,7)8/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKVKJPSEDXEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271348
Record name 5-Methyl-2-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66675-23-8
Record name 5-Methyl-2-(trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66675-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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